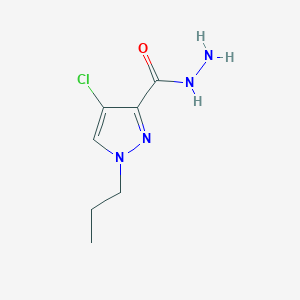

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide

Descripción

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide is a pyrazole derivative characterized by:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents:

- Chlorine atom at position 3.

- Propyl group (-CH2CH2CH3) at position 1.

- Carbohydrazide (-CONHNH2) functional group at position 3.

- Chemical formula: C7H11ClN4O.

- Potential applications: Its structural features suggest utility in medicinal chemistry (e.g., enzyme inhibition via hydrazide coordination) or agrochemicals (herbicidal activity inferred from analogs) .

Propiedades

IUPAC Name |

4-chloro-1-propylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c1-2-3-12-4-5(8)6(11-12)7(13)10-9/h4H,2-3,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYFUVSSYQTIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives with various functional groups.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide has shown promise in medicinal applications due to its biological activity:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, a study demonstrated that compounds with similar structures exhibited IC50 values ranging from 1.48 to 6.38 μM against various cancer cell lines, suggesting potential for therapeutic use in oncology.

- Anti-inflammatory Properties : Investigations have shown that pyrazole derivatives can modulate inflammatory pathways, reducing microglial activation in models of neuroinflammation.

Agriculture

The compound is also explored for its potential as an agrochemical:

- Pesticidal Activity : Pyrazole derivatives have been synthesized and evaluated for insecticidal properties. A study reported that certain derivatives exhibited significant activity against agricultural pests, indicating their potential as novel insecticides .

Biochemical Research

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide serves as a valuable building block in organic synthesis:

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide on HeLa cervical cancer cells. The compound was found to significantly reduce cell viability, with further analysis revealing mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model of neuroinflammation, treatment with pyrazole derivatives resulted in decreased levels of pro-inflammatory cytokines and reduced microglial activation. This suggests therapeutic potential for treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities with related compounds:

*Calculated based on chemical formula.

Key Observations:

Ethyl and propyl derivatives may exhibit similar solubility in polar solvents, but the propyl variant is more likely to aggregate in aqueous environments .

Functional Group Variations :

- Carbohydrazide vs. Hydroxyl : The carbohydrazide group (-CONHNH2) enables stronger hydrogen bonding and metal coordination compared to the hydroxyl (-OH) group, suggesting enhanced binding to biological targets (e.g., enzymes or receptors) .

- Carbohydrazide vs. Carbaldehyde : The carbaldehyde (-CHO) group in the phenyl-substituted analog is more electrophilic, favoring nucleophilic addition reactions, whereas the carbohydrazide group is nucleophilic, enabling acid-catalyzed condensation .

Chlorine Position :

Physical and Chemical Properties

- Melting Points :

- Hydrogen Bonding :

- The carbohydrazide group forms intermolecular H-bonds, influencing crystal packing (e.g., dihedral angles between substituents, as seen in pyrazol-3-ol analogs ).

Actividad Biológica

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by its unique structure that includes a chloro group and a propyl chain. Its molecular formula is and it exhibits various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-1-propyl-1H-pyrazole-3-carbohydrazide as an anticancer agent.

Case Studies

- In vitro Cytotoxicity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant growth inhibition with IC50 values of 0.39 μM for HCT116 and 0.46 μM for MCF-7, indicating potent anticancer properties .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death and decreased viability in treated cell lines compared to controls .

Antimicrobial Activity

4-Chloro-1-propyl-1H-pyrazole-3-carbohydrazide has shown promising results in antimicrobial assays against various pathogens.

Research Findings

- Minimum Inhibitory Concentration (MIC) : In studies assessing its antimicrobial efficacy, the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

- Biofilm Inhibition : The compound also demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this pyrazole derivative have been investigated with promising results.

Experimental Results

A recent study reported that the compound inhibited p38 MAPK activity significantly, with an inhibition rate of 80.93% at a concentration of 26 µM . This suggests potential applications in treating inflammatory diseases.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.